Functional NMDAR Inhibition: 3-MeO-PCMo vs. PCP vs. 3-MeO-PCP in Drebrin Immunocytochemical Assay
In a head-to-head functional assay measuring inhibition of glutamate-induced drebrin cluster loss in cultured rat hippocampal neurons, 3-MeO-PCMo exhibited substantially lower NMDAR inhibitory potency than both its direct piperidine analog 3-MeO-PCP and the class prototype PCP. The IC50 of 3-MeO-PCMo (26.67 μM) was 13.2-fold higher (weaker) than PCP (2.02 μM) and 17.7-fold higher than 3-MeO-PCP (1.51 μM) [1]. The relative potency ranking (3-MeO-PCP > PCP > 3-MeO-PCMo) mirrors the rank order observed in radioligand binding Ki values, confirming that the morpholine-for-piperidine substitution consistently attenuates NMDAR affinity [1].
| Evidence Dimension | NMDAR functional inhibition (IC50, drebrin immunocytochemical assay) |
|---|---|
| Target Compound Data | 3-MeO-PCMo IC50 = 26.67 μM |
| Comparator Or Baseline | PCP IC50 = 2.02 μM; 3-MeO-PCP IC50 = 1.51 μM |
| Quantified Difference | 13.2-fold lower potency vs. PCP; 17.7-fold lower potency vs. 3-MeO-PCP |
| Conditions | Rat embryonic hippocampal neurons, 3 weeks in vitro, 100 μM glutamate stimulation, 10 min, drebrin/MAP2 immunostaining, automated cluster density quantification |
Why This Matters
A researcher requiring a dissociative NMDAR antagonist with moderate rather than high potency—for example, to achieve partial target engagement without complete channel blockade—can quantitatively select 3-MeO-PCMo over PCP or 3-MeO-PCP based on these established IC50 ratios.
- [1] Mitsuoka T, Hanamura K, Morimura Y, Shinohara T, Yoshida T, Mori Y, Kikura-Hanajiri R, Goda Y, Ujike H, Akiyama H, Shirao T. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay. J Pharmacol Toxicol Methods. 2019 Sep-Oct;99:106583. doi: 10.1016/j.vascn.2019.106583. View Source
